molecular formula C14H22N2O4S B2600111 N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-55-6

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2600111
CAS No.: 899967-55-6
M. Wt: 314.4
InChI Key: LZCPMDSTLZMBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-55-6) is a synthetic sulfamoyl benzamide derivative with a molecular formula of C 14 H 22 N 2 O 4 S and a molecular weight of 314.40 g/mol [ citation 1 ]. This compound is provided as a high-purity material for research applications and is intended for laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Research Applications and Value This compound belongs to a class of benzenesulfonamide analogues that are investigated as potent and selective inhibitors of the NLRP3 inflammasome [ citation 3 ]. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of a wide range of human diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory and autoimmune disorders [ citation 3 ]. Structural analogues of this chemical scaffold have demonstrated promising in vivo efficacy in mouse models, modifying disease pathology and improving functional outcomes [ citation 3 ]. Researchers can utilize this compound as a valuable chemical tool to probe the mechanisms of NLRP3 inflammasome activation and to explore potential anti-inflammatory therapeutic strategies. Mechanism of Action The proposed mechanism of action for this class of compounds involves the direct inhibition of the NLRP3 inflammasome complex assembly. Studies on related inhibitors suggest they function by blocking ASC oligomerization (a key step in inflammasome formation) and subsequent activation of caspase-1, thereby preventing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 [ citation 3 ]. The sulfonamide moiety within the structure is a key pharmacophore for this biological activity. Furthermore, the chemical space of the benzamide moiety is known to be critical for potency, while modifications on the sulfonamide region are often well-tolerated, allowing for extensive structure-activity relationship (SAR) studies [ citation 3 ]. Chemical Background Benzamide derivatives, in general, are associated with a wide spectrum of biological properties, making them a privileged structure in medicinal chemistry. Reported activities for this class of compounds include antiviral, anti-inflammatory, antioxidant, and anticancer effects [ citation 7 ]. The presence of both benzamide and sulfonamide functional groups in a single molecule often contributes to its potential as a versatile scaffold for biochemical research.

Properties

IUPAC Name

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPMDSTLZMBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to introduce the sulfonamide group, resulting in the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Chemical Reactions Analysis

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or signal transduction modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, focusing on their chemical properties, synthesis, and biological activities.

Compound Name Molecular Formula Key Structural Features Melting Point/Physical Properties Biological Activity/Relevance Reference
This compound C₁₃H₂₀N₂O₅S 4-Methoxybenzamide + butylsulfamoyl side chain Not reported Unknown (structural analogies suggest potential GPCR or enzyme modulation)
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide C₁₈H₁₈N₂O₂ 4-Methoxybenzamide + indole-ethyl side chain 132.8–134.3°C TLR4 modulation; evaluated in immunomodulatory studies
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide C₁₅H₁₂BrN₅O₂ 4-Methoxybenzamide + bromophenyl-tetrazole Not reported Potent GPR35 agonist (IC₅₀: 0.01 μM; Kd: 0.01 μM)
N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide C₂₆H₂₆N₄O₃ 4-Methoxybenzamide + quinazolinone scaffold Not reported EGFR inhibition (docking score: −9.65 kcal/mol)
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide C₂₀H₂₈N₄O₄S₂ Sulfamoyl-benzamide + benzothiazole Not reported Structural analog with potential kinase or protease inhibition (exact activity unreported)
N-(cis-3-(2-(((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-methoxybenzamide C₂₅H₃₆N₆O₃S 4-Methoxybenzamide + tetrahydrobenzothiazole complex Not reported Dopamine D3 receptor agonist (submicromolar binding affinity)

Structural and Functional Insights

  • Core Benzamide Group : All listed compounds share the 4-methoxybenzamide core, which contributes to hydrogen bonding and π-π stacking interactions in target binding .
  • Side-Chain Modifications: Sulfamoyl Groups (e.g., butylsulfamoyl in the target compound vs. benzothiazole-sulfamoyl in ): Enhance solubility and enable interactions with polar residues in enzymes/receptors. Heterocyclic Additions (e.g., indole, tetrazole, quinazolinone): Improve selectivity and potency. For example, the tetrazole group in increases GPR35 binding affinity by 100-fold compared to non-tetrazole analogs. Bulky Substituents (e.g., bromophenyl, benzothiazole): Influence steric hindrance and pharmacokinetic properties.

Biological Activity

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core substituted with a butylsulfamoyl group and a methoxy group. This specific structural configuration is crucial for its biological activity, particularly its interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of the NLRP3 inflammasome, a critical component in the immune response involved in various inflammatory diseases. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in conditions like Alzheimer's disease and acute myocardial infarction (AMI) .

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits the activation of the NLRP3 inflammasome, leading to decreased levels of IL-1β in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .

Cytotoxicity and Selectivity

In terms of cytotoxicity, preliminary studies indicate that this compound has a favorable selectivity profile, exhibiting minimal toxicity towards normal cells while effectively targeting inflamed tissues. This characteristic is particularly advantageous for therapeutic applications where sparing healthy cells is crucial.

In Vivo Studies

Recent animal model studies have provided insights into the efficacy of this compound. For instance, in mouse models of AMI, treatment with this compound resulted in reduced myocardial damage and improved cardiac function compared to untreated controls. The compound's protective effects were attributed to its ability to modulate inflammatory responses and promote tissue repair mechanisms .

Structure-Activity Relationship (SAR)

A series of analogues derived from this compound have been synthesized to explore the structure-activity relationship (SAR). Modifications on the benzamide moiety significantly influenced biological activity, highlighting the importance of specific substituents in enhancing potency against the NLRP3 inflammasome .

CompoundIC50 (μM)Activity Description
JC1210.55Selective NLRP3 inhibitor
JC1240.42Improved potency over JC121

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation through clinical trials is necessary to evaluate its safety and efficacy in humans.
  • Mechanistic Studies : Detailed mechanistic studies will elucidate how this compound interacts at the molecular level with the NLRP3 inflammasome and other potential targets.
  • Analog Development : Continued development of analogues could lead to more potent derivatives with enhanced selectivity and reduced side effects.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves sequential functionalization:

Sulfamoyl Group Introduction: React butylamine with sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the butylsulfamoyl intermediate .

Amide Coupling: Use 4-methoxybenzoyl chloride and the sulfamoyl intermediate in the presence of a coupling agent (e.g., EDC/HOBt) in DMF.

Purification: Intermediate purity is verified via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and recrystallization using ethanol/water mixtures. Final compound purity (>95%) is confirmed by HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify the methoxy proton resonance at δ 3.8–4.0 ppm and butylsulfamoyl methylene protons (δ 3.1–3.3 ppm) .
    • ¹³C NMR: Confirm the benzamide carbonyl at ~168 ppm and sulfonamide sulfur-linked carbons (~45–50 ppm) .
  • IR: Look for amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ with accurate mass matching theoretical calculations (±2 ppm) .

Basic: How is the compound screened for initial biological activity, and what controls are essential?

Methodological Answer:

  • Antibacterial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls .
  • Enzyme Inhibition: Test against serine hydrolases or kinases using fluorogenic substrates. Normalize activity to background (no enzyme) and reference inhibitors (e.g., PMSF for hydrolases) .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Modify Substituents: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding. Use X-ray crystallography or docking studies to map interactions .
  • Alkyl Chain Variation: Synthesize analogs with shorter/longer alkyl chains on the sulfamoyl group to evaluate lipophilicity effects on membrane permeability (logP measurements via shake-flask method) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Validation: Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Purity Analysis: Check for trace impurities (e.g., via LC-MS) that may artifactually inhibit/enhance activity .
  • Strain/Model Variability: Compare results across multiple cell lines or bacterial strains to identify context-dependent effects .

Advanced: What strategies improve yield in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amidation.
  • Solvent Selection: Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.
  • Temperature Control: Use microwave-assisted synthesis (80–100°C) to reduce side reactions .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life using first-order kinetics .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: What mechanistic studies elucidate interactions with target enzymes?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .
  • Kinetic Analysis: Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.